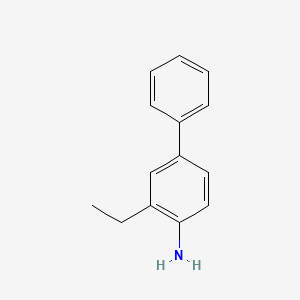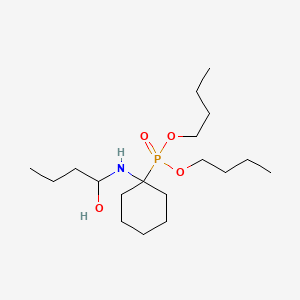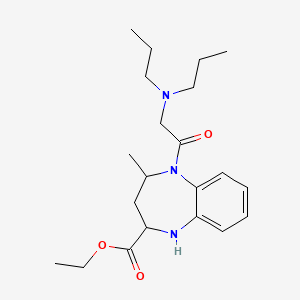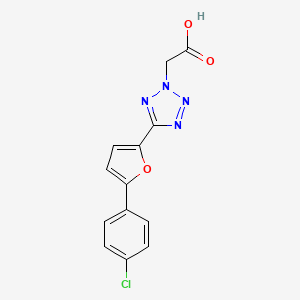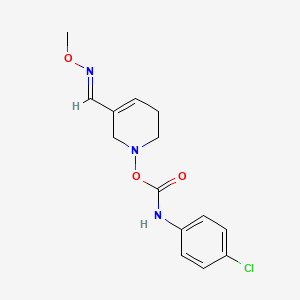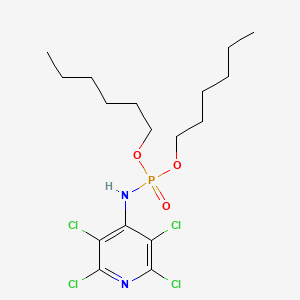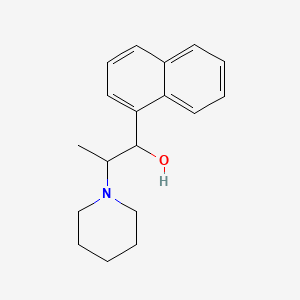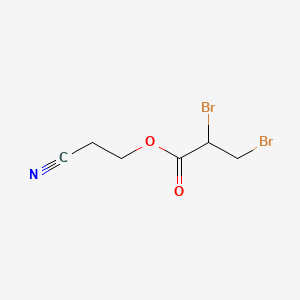
beta-Cyanoethyl 2,3-dibromopropionate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Beta-Cyanoethyl 2,3-dibromopropionate: is a chemical compound with the systematic name hydracrylonitrile, 2,3-dibromopropionate (ester) . It is known for its unique structure, which includes both cyano and dibromo functional groups. This compound is used in various chemical reactions and has applications in scientific research and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of beta-Cyanoethyl 2,3-dibromopropionate typically involves the reaction of 2,3-dibromopropionic acid with beta-cyanoethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The process may involve the use of catalysts and specific solvents to optimize the yield and purity of the product .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using automated equipment. The process is designed to be efficient and cost-effective, with stringent quality control measures to ensure the consistency and safety of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Beta-Cyanoethyl 2,3-dibromopropionate undergoes various chemical reactions, including:
Substitution Reactions: The dibromo groups can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents at moderate temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives, while oxidation and reduction reactions can lead to the formation of different functionalized compounds .
Aplicaciones Científicas De Investigación
Beta-Cyanoethyl 2,3-dibromopropionate has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of beta-Cyanoethyl 2,3-dibromopropionate involves its interaction with specific molecular targets. The cyano and dibromo groups play a crucial role in its reactivity and interactions with other molecules. The compound can form covalent bonds with nucleophiles, leading to the formation of stable products. The exact pathways and molecular targets depend on the specific application and conditions .
Comparación Con Compuestos Similares
Ethyl 2,3-dibromopropionate: Similar in structure but lacks the cyano group.
Beta-Cyanoethyl 2-bromopropionate: Similar but with only one bromine atom.
Beta-Cyanoethyl 2,3-dichloropropionate: Similar but with chlorine atoms instead of bromine.
Uniqueness: Beta-Cyanoethyl 2,3-dibromopropionate is unique due to the presence of both cyano and dibromo groups, which confer distinct reactivity and properties. This makes it a valuable compound in various chemical syntheses and research applications .
Propiedades
Número CAS |
27983-69-3 |
|---|---|
Fórmula molecular |
C6H7Br2NO2 |
Peso molecular |
284.93 g/mol |
Nombre IUPAC |
2-cyanoethyl 2,3-dibromopropanoate |
InChI |
InChI=1S/C6H7Br2NO2/c7-4-5(8)6(10)11-3-1-2-9/h5H,1,3-4H2 |
Clave InChI |
BERJRPXTZCHORG-UHFFFAOYSA-N |
SMILES canónico |
C(COC(=O)C(CBr)Br)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


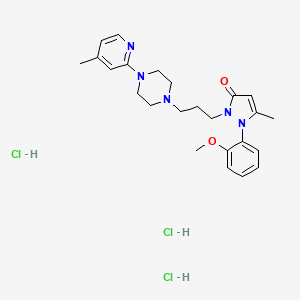
![5-Benzyl-2,3,5,6-tetrahydroimidazo[2,1-a]isoquinolin-5-ol](/img/structure/B12718014.png)
